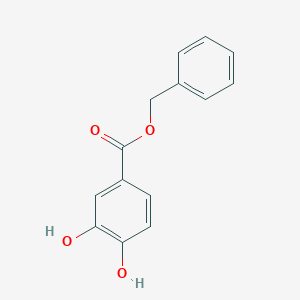

3-(4-Methoxyphenylsulfanyl)piperidine hcl

Overview

Description

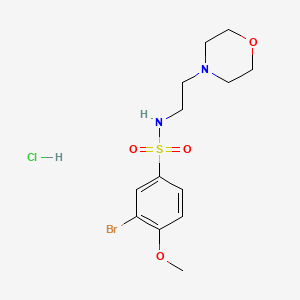

“3-(4-Methoxyphenylsulfanyl)piperidine hcl” is a chemical compound with the molecular formula C12H18ClNOS . It has a molecular weight of 259.8 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 259.8 and a linear formula of C12H18ClNOS . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Activation of Peroxymonosulfate for Nonradical Oxidation Processes

Research has demonstrated the activation of peroxymonosulfate (PMS) by quinones for the degradation of environmental contaminants, highlighting a novel nonradical oxidation process. This process, which involves the generation of singlet oxygen (1O2) rather than hydroxyl or sulfate radicals, offers a more selective approach to oxidative degradation, potentially reducing interference from organic matter. This mechanism could be relevant in environmental remediation technologies and the development of selective oxidation processes in synthetic chemistry (Yang Zhou et al., 2015).

Selective Killing of Bacterial Persisters

A study identified a compound that selectively targets bacterial persisters, a class of cells that can survive antibiotic treatment without being inherently resistant. This discovery opens the door for new strategies to combat chronic and recurrent infections by eradicating persisters and potentially reversing their tolerance to antibiotics. This research suggests a broader application of chemical compounds in enhancing antibiotic efficacy against resilient bacterial populations (Jun-Seob Kim et al., 2011).

Anticancer Activity of Pyrano[3, 2-c]chromene Derivatives

In the realm of pharmaceutical chemistry, compounds derived from 3-(4-Methoxyphenylsulfanyl)piperidine HCl have shown promise in anticancer activity. A series of synthesized derivatives exhibited significant in vitro anticancer properties, including cell cycle arrest and apoptosis induction in various cancer cell lines. This suggests potential applications in developing new anticancer therapeutics, highlighting the compound's relevance in medicinal chemistry and drug design (A. El-Agrody et al., 2020).

Synthesis and Evaluation of Piperidine Analgesics

Research into the synthesis and pharmacological evaluation of new 3-methyl-1,4-disubstituted-piperidine analgesics has revealed compounds with significant analgesic potency and short duration of action. These findings contribute to the development of new analgesics for clinical use, offering potential improvements over existing treatments in terms of potency and reduced side effects (N. Lalinde et al., 1990).

Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors

A novel class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, based on bis(heteroaryl)piperazine derivatives, has been discovered and synthesized. These compounds have shown significant potency in inhibiting HIV-1 replication, representing a promising avenue for the development of new antiretroviral drugs. This research underscores the potential of this compound derivatives in the treatment of HIV/AIDS (D. Romero et al., 1994).

Safety and Hazards

properties

IUPAC Name |

3-(4-methoxyphenyl)sulfanylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZBACVVBBQSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589981 | |

| Record name | 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1171919-62-2 | |

| Record name | 3-[(4-Methoxyphenyl)sulfanyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid](/img/structure/B1627151.png)

![(3R,4S)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1627152.png)

![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627154.png)

![tert-Butyl [2-amino-2-(2,4-dichlorophenyl)ethyl]carbamate](/img/structure/B1627157.png)

![tert-Butyl [2-amino-2-(2-iodophenyl)ethyl]carbamate](/img/structure/B1627158.png)

![3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B1627159.png)